5-Nitro-2-pyrrolidin-1-yl-pyrimidine

Physicochemical profiling Drug-likeness Medicinal chemistry

ACC inhibitor lead optimization demands building blocks that ensure enzymatic assay reproducibility and tractable SAR. 5-Nitro-2-pyrrolidin-1-yl-pyrimidine (≥95% purity) resolves batch inconsistency with defined 1H NMR characterization. • Nitro→amine reduction enables rapid amide/urea coupling for patent-validated ACC chemotype exploration (U.S. Patent 8,962,641). • XLogP3-AA=1 provides 0.6 log unit reduction vs. pyridine analog (1.6), improving solubility without MW penalty (194.19 vs. 193.20 g/mol). • Unsubstituted 4,6-positions permit sequential SNAr or cross-coupling for diversity-oriented library synthesis.

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
Cat. No. B8552973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-pyrrolidin-1-yl-pyrimidine
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=N2)[N+](=O)[O-]
InChIInChI=1S/C8H10N4O2/c13-12(14)7-5-9-8(10-6-7)11-3-1-2-4-11/h5-6H,1-4H2
InChIKeyASGYJKYSATZPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-2-pyrrolidin-1-yl-pyrimidine Identity & Specifications


5-Nitro-2-pyrrolidin-1-yl-pyrimidine (CAS 873090-71-2) is a disubstituted pyrimidine heterocycle featuring an electron-withdrawing nitro group at position 5 and a saturated pyrrolidine ring at position 2 [1]. With a molecular formula of C₈H₁₀N₄O₂ and a molecular weight of 194.19 g/mol, it is primarily supplied as a research chemical with typical purity ≥95% [1]. The compound serves as a synthetic intermediate for pharmaceutical lead optimization, particularly within patent families targeting acetyl-CoA carboxylase (ACC) inhibition [2]. Its computed XLogP3-AA of 1 and topological polar surface area of 74.8 Ų position it within favorable drug-like property space for further derivatization [1].

1
Patent-validated ACC inhibitor intermediate — scaffold encompassed within U.S. Patent 8,962,641 claims for acetyl-CoA carboxylase targeting.
2
Fully characterized building block — defined ¹H NMR shifts and single-step synthetic provenance from 2-chloro-5-nitropyrimidine.
3
Reducible nitro handle — 5-nitro group enables amine generation for amide coupling or urea formation in SAR exploration.

Why Generic Substitution Is Not Warranted


In the procurement of substituted pyrimidine building blocks, the co-presence of the 5-nitro and 2-pyrrolidinyl groups is not a trivial combination. The pyrimidine core provides two endocyclic nitrogen atoms, enabling distinct hydrogen-bond acceptor capacity (5 total acceptors) compared to the mono-nitrogen pyridine analog (4 acceptors), which directly impacts solubility, target engagement potential, and metal-coordination behavior [1][2]. Furthermore, removal of the nitro group in the 2-(pyrrolidin-1-yl)pyrimidine analog eliminates both the electron-deficient character required for nucleophilic aromatic substitution chemistry and the reducible handle for amine generation, rendering it unsuitable as a drop-in replacement in multi-step synthetic routes [3]. The quantitative evidence below establishes where these differences translate into measurable selection criteria.

Core mismatchPyridine analog (5 HBA count = 4, tPSA structurally lower) may not replicate pyrimidine hydrogen-bonding profile or solubility behavior.
LogP shiftPyrimidine core reduces computed XLogP3-AA by 0.6 log units vs. pyridine analog; lipophilicity-driven off-target binding may not transfer.
Nitro absence2-(Pyrrolidin-1-yl)pyrimidine lacks the 5-nitro electronic handle required for ACC patent SAR and nucleophilic aromatic substitution chemistry.

Differentiation Evidence vs. Structural Analogs


Pyrimidine vs. Pyridine H-Bond Acceptor Capacity

The pyrimidine core of 5-nitro-2-pyrrolidin-1-yl-pyrimidine provides 5 hydrogen-bond acceptor sites, versus 4 for the pyridine analog 5-nitro-2-(pyrrolidin-1-yl)pyridine. This additional acceptor arises from the second endocyclic nitrogen atom unique to the pyrimidine ring [1]. The difference is computationally quantified via PubChem's H-bond acceptor count and is corroborated by distinct topological polar surface area (tPSA) values [1][2].

HBA Capacity
Cross-study comparable
HBA = 5 vs. 4 (+1, 25% higher); tPSA = 74.8 Ų vs. structurally lower
Reported hydrogen-bond acceptor elevation supports solubility and target-recognition differentiation.
Computed values from PubChem 2025.09.15 / 2021.05.07 release.
Physicochemical profiling Drug-likeness Medicinal chemistry

Lipophilicity: Pyrimidine vs. Pyridine

5-Nitro-2-pyrrolidin-1-yl-pyrimidine exhibits a computed XLogP3-AA of 1, which is 0.6 log units lower than the pyridine analog (XLogP3-AA = 1.6). This represents a 37.5% reduction in predicted lipophilicity attributable to the additional ring nitrogen in the pyrimidine core [1][2].

Lipophilicity
Cross-study comparable
XLogP3-AA = 1 vs. 1.6 (Δ -0.6, 37.5% lower)
Reported lipophilicity reduction may support metabolic-stability interpretation in lead optimization.
XLogP3 3.0 algorithm; source-specific review.
Lipophilicity ADME Lead optimization

Synthetic Route and Product Characterization

The compound is synthesized via nucleophilic aromatic substitution of 2-chloro-5-nitropyrimidine with pyrrolidine. The product is unambiguously characterized by ¹H NMR (DMSO-d₆): δ 9.11 (s, 2H, pyrimidine-H), 3.62 (m, 4H, pyrrolidine-CH₂), 1.97 (m, 4H, pyrrolidine-CH₂) [1]. This well-defined single-step route contrasts with the synthetic ambiguity of many heterocyclic building blocks lacking published NMR assignments. The absence of reactive chloro or amino substituents at positions 4 and 6 distinguishes it from more complex 4,6-disubstituted analogs and reduces side-reaction risk during subsequent derivatization.

Synthetic Characterization
Supporting evidence
¹H NMR (DMSO-d₆) δ 9.11 (s, 2H), 3.62 (m, 4H), 1.97 (m, 4H); single-step route from 2-chloro-5-nitropyrimidine.
Published NMR shifts and defined synthetic route reduce batch-variability uncertainty.
Route per U.S. Patent 8,962,641 Example 69a; NMR confirmed across vendor datasheets.
Synthetic chemistry Quality control Building block procurement

Validated Utility as ACC Inhibitor Intermediate

The 5-nitro-2-pyrrolidin-1-yl-pyrimidine scaffold falls within the generic Markush structure claimed in U.S. Patent 8,962,641, which discloses pyrimidine-substituted pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase (ACC1 and ACC2) [1]. While the patent does not provide isolated IC₅₀ values for the unsubstituted 5-nitro compound itself, the structural class is validated as ACC-active, and the 5-nitro group serves as a critical electronic modulator that can be reduced to an amine for further functionalization. This class-level biological relevance is absent for the simple 2-(pyrrolidin-1-yl)pyrimidine lacking the nitro group, which is not encompassed within the ACC inhibitor patent claims due to the missing electron-withdrawing substituent required for target engagement.

Patent Validation
Class-level inference
Structurally encompassed within ACC inhibitor Markush claims (U.S. 8,962,641); nitro group provides reducible handle.
Class-level patent precedence supports scaffold selection for ACC-targeted derivatization.
No isolated IC₅₀ reported for unsubstituted 5-nitro compound; class-level context.
Acetyl-CoA carboxylase Metabolic disease Patent pharmacology

Application Scenarios


ACC Inhibitor Lead Optimization

The compound is directly relevant as a synthetic intermediate for acetyl-CoA carboxylase (ACC) inhibitor programs, as claimed in U.S. Patent 8,962,641 [1]. Its 5-nitro group can be reduced to a 5-amino handle for amide coupling or urea formation, enabling rapid SAR exploration within a patent-validated chemotype. The defined ¹H NMR characterization ensures batch-to-batch consistency required for reproducible enzymatic assay data [1].

Scaffold Replacement of Pyridine Analogs

When lead series based on the pyridine analog 5-nitro-2-(pyrrolidin-1-yl)pyridine exhibit excessive lipophilicity (XLogP3-AA = 1.6) leading to metabolic instability or off-target binding, procurement of the pyrimidine scaffold (XLogP3-AA = 1) offers a 0.6 log unit reduction in LogP while preserving the nitro-pyrrolidine pharmacophore [2][3]. The additional hydrogen-bond acceptor (HBA = 5 vs. 4) further enhances solubility without increasing molecular weight appreciably (194.19 vs. 193.20 g/mol) [2][3].

Diversity-Oriented Synthesis Building Blocks

As a fully characterized building block with well-defined synthetic provenance (single-step from 2-chloro-5-nitropyrimidine), this compound is suitable for inclusion in diversity-oriented synthesis libraries [1]. Its substitution pattern—unsubstituted at positions 4 and 6—permits sequential functionalization via nucleophilic aromatic substitution or cross-coupling, offering greater synthetic flexibility than 4-substituted or 4,6-disubstituted analogs.

Nitroenamine Chemistry Platforms

The 5-nitropyrimidine substructure participates in sigma-complex formation and nitroenamine reactivity pathways, as established for the broader 5-nitropyrimidine class [4]. This enables transformations such as reduction to diastereomeric amines and subsequent cyclization to pyrrolo-pyrimidines, providing entry into polycyclic heterocycle space relevant to natural product-inspired drug discovery [4].

Application
Selection Property
Validation Focus
ACC inhibitor lead optimization
Patent-validated chemotype with reducible 5-nitro handle
ACC1/ACC2 enzymatic assay reproducibility
Pyridine scaffold replacement
Lower computed lipophilicity vs. pyridine analog
Metabolic stability and off-target binding assessment
Diversity-oriented synthesis libraries
Unsubstituted positions 4 and 6 for sequential functionalization
Cross-coupling and nucleophilic aromatic substitution compatibility
Nitroenamine chemistry platforms
5-Nitropyrimidine sigma-complex reactivity
Reduction-cyclization pathway to pyrrolo-pyrimidines
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